molecular formula C12H19F3O2 B15076351 Trifluoroacetyl-menthol CAS No. 91639-10-0

Trifluoroacetyl-menthol

Cat. No.: B15076351
CAS No.: 91639-10-0
M. Wt: 252.27 g/mol
InChI Key: ATXCXBAHNZQECW-UHFFFAOYSA-N
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Description

It is a derivative of menthol, where the hydroxyl group of menthol is replaced by a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetyl-menthol can be synthesized through the reaction of menthol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl-menthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can regenerate menthol .

Mechanism of Action

The mechanism of action of trifluoroacetyl-menthol involves its interaction with various molecular targets. The trifluoroacetyl group can modulate the activity of enzymes and receptors by forming stable complexes or altering the chemical environment. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Trifluoroacetyl-menthol is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .

Properties

CAS No.

91639-10-0

Molecular Formula

C12H19F3O2

Molecular Weight

252.27 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H19F3O2/c1-7(2)9-5-4-8(3)6-10(9)17-11(16)12(13,14)15/h7-10H,4-6H2,1-3H3

InChI Key

ATXCXBAHNZQECW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(F)(F)F)C(C)C

Origin of Product

United States

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